2-Bromobicyclo[2.2.1]heptan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12BrN |
|---|---|
Molecular Weight |
190.08 g/mol |
IUPAC Name |
2-bromobicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C7H12BrN/c8-6-3-5-1-2-7(6,9)4-5/h5-6H,1-4,9H2 |
InChI Key |
TXJOHGYEKJPXRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2Br)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromobicyclo 2.2.1 Heptan 1 Amine and Precursors
Construction of the Bicyclo[2.2.1]heptane Core Framework
The rigid, strained bicyclo[2.2.1]heptane core is a common motif in natural products and pharmaceutically active compounds. Its synthesis presents unique challenges and has been the subject of extensive research.
The Diels-Alder reaction, a [4+2] cycloaddition, stands as the most prominent and efficient method for constructing the bicyclo[2.2.1]heptane skeleton. researchgate.netlibretexts.org This reaction typically involves the cycloaddition of a conjugated diene, such as cyclopentadiene (B3395910), with a suitable dienophile. libretexts.orgacs.orgnih.gov The high reactivity of cyclopentadiene, which is often generated by cracking its dimer, makes it an excellent diene for this purpose. researchgate.netlibretexts.org The reaction is known for its ability to form six-membered rings and create up to two new stereocenters with a high degree of predictability. researchgate.net
Achieving enantioselectivity in the Diels-Alder reaction is critical for the synthesis of chiral targets. This can be accomplished through several catalytic approaches. Chiral Lewis acids, for instance, can catalyze the reaction and induce enantioselectivity, with enantiomeric ratios up to 96.5:3.5 being reported. nih.gov These catalysts coordinate to the dienophile, making it more electron-withdrawing and thus more reactive, while also creating a chiral environment that directs the approach of the diene. libretexts.org
Another powerful strategy involves the use of chiral auxiliaries. Oppolzer's camphorsultam is a well-known chiral auxiliary that can be attached to the dienophile. researchgate.netchemrxiv.org This auxiliary directs the cycloaddition to occur on one face of the dienophile, leading to a single diastereomer of the product. researchgate.net Subsequent removal of the auxiliary reveals the enantiomerically enriched cycloadduct. researchgate.netchemrxiv.org Organocatalysis has also emerged as a valuable tool, providing a direct route to functionalized bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective fashion under mild conditions. rsc.org
The Diels-Alder reaction is inherently stereospecific, with the stereochemistry of the reactants being preserved in the product. libretexts.org A key aspect of diastereoselectivity in the cycloaddition of cyclopentadiene is the preference for the endo product over the exo product, a phenomenon known as the Alder Endo Rule. libretexts.orglibretexts.org This preference is attributed to secondary orbital interactions between the developing pi system of the diene and the substituent on the dienophile. libretexts.org
However, the endo adduct is typically the kinetically controlled product and is thermodynamically less stable than the exo isomer due to steric repulsion. libretexts.org Therefore, the diastereomeric ratio can be influenced by reaction conditions. The use of Lewis acid catalysts can dramatically enhance the endo:exo ratio. For example, the uncatalyzed reaction of cyclopentadiene with methyl acrylate (B77674) gives an 82:12 endo:exo ratio, whereas the AlCl₃-catalyzed reaction yields a 99:1 ratio. libretexts.org In some cases, specific Lewis acids or reaction conditions can be tuned to favor the formation of the otherwise disfavored exo isomer. libretexts.org The diastereoselectivity can be significantly improved under solvent-free conditions using silica-supported cerium(IV) as a Lewis acid catalyst. researchgate.net
| Dienophile | Catalyst/Conditions | Endo:Exo Ratio | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl Acrylate | Uncatalyzed | 82:12 | - | libretexts.org |
| Methyl Acrylate | AlCl₃·Et₂O | 99:1 | - | libretexts.org |
| Methyl Acrylate | Ce(IV)-SiO₂ (solvent-free) | 98:2 | 97 | researchgate.netresearchgate.net |
| Methyl Vinyl Ketone | Ce(IV)-SiO₂ (solvent-free) | 98:2 | 96 | researchgate.netresearchgate.net |
| Acrylonitrile | Ce(IV)-SiO₂ (solvent-free) | 90:10 | 95 | researchgate.netresearchgate.net |
While the Diels-Alder reaction is dominant, alternative strategies for constructing the bicyclo[2.2.1]heptane framework exist. One such approach involves an intramolecular cyclization. For example, a protected (S)-cEt-BNA, which contains a [2.2.1]dioxabicycloheptane core, was synthesized via a nine-step linear sequence where an intramolecular cyclization of a tosylate was a key step. nih.gov
More complex cascade reactions have also been developed. A samarium(II) iodide (SmI₂)-mediated cascade reaction involving a spirocyclization and rearrangement can produce a highly functionalized 2-azabicyclo[2.2.1]heptene framework with excellent regio- and stereoselectivity. rsc.orgnih.gov Another method utilizes an electrophilic double bond functionalization followed by an intramolecular enolate alkylation sequence to access 1,4-disubstituted bicyclo[2.2.1]heptanes. chemrxiv.org These alternative methods are particularly valuable when the substitution patterns required are not easily accessible through standard Diels-Alder reactions. rsc.orgnih.gov
Diels-Alder Cycloaddition Reactions in Norbornane (B1196662) Scaffold Assembly
Regioselective and Stereoselective Introduction of the Bromine Moiety
Once the bicyclo[2.2.1]heptane core is established, the next critical step is the introduction of the bromine atom at the desired position with specific stereochemistry.
The electrophilic addition of bromine (Br₂) to the double bond of a bicyclo[2.2.1]heptene (norbornene) derivative is a common method for introducing bromine. The reaction proceeds through a cyclic bromonium ion intermediate. researchgate.netbeilstein-journals.org The stereochemical outcome of the reaction is heavily influenced by the strained nature of the bicyclic system. Both electronic and steric factors favor the electrophilic attack on the convex exo face of the double bond. beilstein-journals.orgnih.gov
The subsequent attack of the bromide ion on the bromonium ion intermediate typically occurs from the endo face, leading to the formation of a trans-dibromide. However, the reaction is often complex and can lead to a mixture of products, including rearranged products arising from Wagner-Meerwein shifts. researchgate.net The product distribution is sensitive to reaction conditions such as temperature and solvent. researchgate.netresearchgate.net For instance, low-temperature ionic addition of bromine to a norbornene derivative can lead to rearranged products, while higher temperatures may favor radical addition pathways, resulting in different product profiles. researchgate.net The presence of neighboring groups can also participate in the reaction, directing the stereochemical and regiochemical outcome. researchgate.netbeilstein-journals.org For example, the bromination of certain substituted norbornenes proceeds with anchimeric assistance from the substituent to yield rearranged products. researchgate.net
| Substrate | Reaction Conditions | Major Products | Key Observations | Reference |
|---|---|---|---|---|
| Norbornene | Br₂ | Complex mixture of dibromides and bromonortricyclene | Products are kinetically controlled from ionic addition. | researchgate.net |
| Dichloro-norbornene | Br₂, lower temp. | Rearranged norbornane (4) (>90%) | Anchimeric assistance from chlorine leads to rearrangement. | researchgate.net |
| Dichloro-norbornene | Br₂, higher temp. | Dibromo compound (3) (72%) | Radical addition dominates at higher temperatures. | researchgate.net |
| endo-7-bromonorbornene | Br₂, various temps. | Mixture of tribromobicyclo[2.2.1]heptanes (2-6) | Exo-attack is major pathway, but endo-attack also occurs. Neighboring group participation leads to a minor cis-addition product. | beilstein-journals.orgnih.gov |
| Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | Br₂, 0 to -60°C | Dibromide (11) | High yield of non-rearranged product. | researchgate.net |
Electrophilic Bromination of Bicyclo[2.2.1]heptene Derivatives
Considerations for Exo/Endo Selectivity
The rigid, cage-like structure of the bicyclo[2.2.1]heptane system imposes significant steric constraints that influence the approach of reagents. This leads to a general preference for the formation of exo products over endo products. In many reactions, the exo face is more sterically accessible than the endo face, which is hindered by the bridging carbon atom.
For instance, in the selective monohydrolysis of dialkyl bicyclo[2.2.1]heptane-2,3-dicarboxylate derivatives, a high degree of exo-facial selectivity is observed. nih.gov This preference is significant even when the reaction center is a covalent bond away from the ring itself, highlighting the pervasive influence of the bicyclic framework's stereoelectronics. nih.gov Similarly, during bromination reactions of norbornene, the exo isomer is typically the major product, often exceeding an 80% yield, due to reduced steric hindrance. While the exo isomer is generally favored for steric reasons, the endo isomer can sometimes be stabilized through effects like hyperconjugation with a double bond.
Formation of Non-Classical Intermediates and Product Distribution
The chemistry of the bicyclo[2.2.1]heptyl system is renowned for the formation of non-classical carbocations, specifically the 2-norbornyl cation. wikipedia.org This intermediate, characterized by a delocalized positive charge shared between C1, C2, and C6, has a profound impact on the distribution of products in reactions proceeding through a cationic pathway. wikipedia.orgmsu.edu
The formation of the non-classical ion is often invoked to explain the high exo selectivity observed in solvolysis reactions of 2-substituted norbornanes. For example, the acetolysis of both 2-endo- and 2-exo-norbornyl derivatives yields exclusively the 2-exo-norbornyl acetate. wikipedia.org This is attributed to the symmetrical nature of the non-classical intermediate, which allows for nucleophilic attack only from the exo face. wikipedia.orgmsu.edu Furthermore, starting with a single enantiomer of a 2-exo-norbornyl substrate leads to a racemic mixture of the product, providing strong evidence for a symmetrical, achiral intermediate. wikipedia.org
The structure of the 2-norbornyl cation has been a subject of extensive debate but has been confirmed by techniques such as X-ray crystallography and various NMR spectroscopic methods. wikipedia.orgmsu.edu These studies reveal that significant positive charge resides on the methylene (B1212753) carbon at the 6-position, which is unexpected for a classical carbocation. wikipedia.org
Nucleophilic Displacement Strategies for Bromide Incorporation
Introducing a bromide ion via nucleophilic substitution on a pre-functionalized bicyclo[2.2.1]heptane scaffold is another viable strategy. However, the success of this approach is highly dependent on the position of the leaving group and the reaction conditions.
Bridgehead positions, such as C1, are generally unreactive towards both SN1 and SN2 reactions. quora.com An SN1 reaction is disfavored because the formation of a planar carbocation at the bridgehead would introduce significant angle strain into the rigid bicyclic system. quora.comechemi.comstackexchange.com An SN2 reaction is hindered due to the impossibility of backside attack by a nucleophile. quora.com
In contrast, nucleophilic displacement at other positions, such as C2 or C7, can be achieved. For example, the bromine atom in N-benzyl-anti-7-bromo-2-azabicyclo[2.2.1]heptane can be displaced by various nucleophiles, often with retention of stereochemistry due to neighboring group participation. nih.gov Similarly, nucleophilic substitution in certain bicyclo[3.1.0]hexane systems, which share some structural similarities, can proceed via an SN2 mechanism. chemrxiv.org
Radical-Mediated Bromination Approaches
Radical bromination offers an alternative pathway for introducing a bromine atom onto the bicyclo[2.2.1]heptane framework. The regioselectivity of radical abstraction of a hydrogen atom is a key consideration in these reactions.
In the case of bicyclo[2.2.1]heptane, radical monobromination primarily occurs at the C2 position, leading to stereoisomeric products. echemi.comstackexchange.com The bridgehead positions (C1 and C4) are generally less reactive towards radical abstraction because the resulting bridgehead radical would be highly unstable due to the strain associated with enforcing planarity at that position. echemi.comstackexchange.com
Studies on the free radical reactions of bicyclo[2.1.1]hexane and bicyclo[2.2.1]heptane have shown that different radical species can exhibit different selectivities. rsc.orgrsc.org For instance, bromine atoms preferentially abstract a hydrogen from the C2 position of bicyclo[2.1.1]hexane, whereas more reactive radicals like bis(trimethylsilyl)aminyl radicals can abstract the bridgehead hydrogen as well. rsc.orgrsc.org However, for bicyclo[2.2.1]heptane, there is very little abstraction of the bridgehead hydrogen even with highly reactive radicals. rsc.orgrsc.org
| Radical Species | Preferred Abstraction Site on Bicyclo[2.2.1]heptane | Reference |
| Bromine Atom | C2 | echemi.comstackexchange.com |
| t-Butoxyl Radical | C2 | rsc.orgrsc.org |
| Bis(trimethylsilyl)aminyl Radical | Primarily C2, very little at C1 | rsc.orgrsc.org |
Strategic Incorporation of the Amine Functionality
The introduction of an amine group onto the bicyclo[2.2.1]heptane scaffold can be accomplished through direct amination reactions or by the reduction of other nitrogen-containing functional groups.
Amination Reactions on Bicyclo[2.2.1]heptane Scaffolds
Direct amination of the bicyclic framework can be challenging but is achievable under specific conditions. One method involves the amination of a lithium enolate. For example, (±)-2-exo-Amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid was synthesized by the amination of the corresponding lithium enolate with O-(mesitylenesulfonyl)hydroxylamine. arizona.edu Reductive amination of a ketone precursor is another common strategy for synthesizing amines on the bicyclo[2.2.1]heptane core. google.com
Reduction of Nitrogen-Containing Precursors (e.g., Nitriles, Azides)
A widely used and versatile method for introducing an amine group is through the reduction of a nitrogen-containing precursor, such as a nitrile or an azide (B81097). These precursors can often be introduced with good stereocontrol, which is then translated to the final amine product.
The reduction of an azide group to a primary amine is a common transformation. For instance, in the synthesis of certain bicyclic systems, an azide can be introduced via nucleophilic displacement and subsequently reduced to the amine. researchgate.net This approach has been utilized in the synthesis of various amino-bicyclo[2.2.1]heptane derivatives. researchgate.net Similarly, the reduction of nitriles provides a route to primary amines. masterorganicchemistry.comcolab.ws
| Precursor | Reducing Agent | Product | Reference |
| Azide | Bu₃SnH/AIBN | Primary Amine | researchgate.net |
| Azide | LiAlH₄ | Primary Amine | researchgate.net |
| Nitrile | Not specified | Primary Amine | masterorganicchemistry.comcolab.ws |
Auxiliary-Mediated Amine Introduction
The introduction of an amine group onto the bicyclo[2.2.1]heptane core is a critical step in the synthesis of 2-Bromobicyclo[2.2.1]heptan-1-amine. To control the stereochemistry of this introduction, chiral auxiliaries are often employed. These auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the course of a subsequent reaction, and are then removed.
One common strategy involves the use of chiral auxiliaries to direct the amination of a bicyclo[2.2.1]heptane derivative. For instance, a chiral auxiliary can be attached to a precursor molecule to create a diastereomeric intermediate. The steric bulk and electronic properties of the auxiliary then favor the addition of an amine group from a specific face of the molecule, leading to a high degree of stereoselectivity. After the amination, the auxiliary is cleaved to yield the desired enantiomerically enriched product.
Another approach involves the use of chiral catalysts in conjunction with an aminating agent. For example, a chiral Lewis acid can coordinate to the substrate, creating a chiral environment that directs the nucleophilic attack of an amine. This method is highly efficient as only a catalytic amount of the chiral material is required.
The choice of auxiliary or catalyst is crucial and depends on the specific substrate and desired stereochemical outcome. Common chiral auxiliaries include Evans auxiliaries, Oppolzer's sultams, and various chiral amines and amino alcohols. The development of new and more efficient chiral auxiliaries and catalysts for the stereoselective amination of bicyclic systems remains an active area of research.
Integrated Synthetic Pathways for this compound
Convergent and Linear Synthetic Route Design
Two primary strategies are employed in the design of multi-step syntheses: linear and convergent approaches. wikipedia.org
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential reactions from a single starting material. | Conceptually simple to plan. | Overall yield can be low for long sequences. wikipedia.orguniurb.it |
| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Higher overall yields, allows for parallel synthesis. wikipedia.orguniurb.itscholarsresearchlibrary.com | Requires more complex planning and fragment coupling reactions. |
Optimization of Reaction Conditions and Yields
A critical aspect of any synthetic route is the optimization of reaction conditions to maximize the yield and purity of the desired product at each step. This is an empirical process that involves systematically varying parameters such as temperature, reaction time, solvent, catalyst, and the stoichiometry of reagents. uva.nlresearchgate.net
For the synthesis of this compound, key steps that would require careful optimization include the bromination of the bicyclic core and the introduction of the amine group. For instance, in a bromination reaction, controlling the temperature and the amount of brominating agent is crucial to avoid over-bromination or the formation of undesired side products. Similarly, in an amination reaction, the choice of base, solvent, and temperature can significantly impact the yield and stereoselectivity. researchgate.net
Modern techniques such as Design of Experiments (DoE) can be employed to systematically and efficiently explore a wide range of reaction parameters. High-throughput screening methods can also be used to rapidly test a large number of different reaction conditions. Spectroscopic techniques like NMR and mass spectrometry are essential for monitoring the progress of reactions and characterizing the products, providing valuable feedback for the optimization process.
Scale-Up Considerations and Challenges in Bridged System Synthesis
The transition from a laboratory-scale synthesis to a larger, industrial-scale production presents a unique set of challenges, particularly for complex, bridged bicyclic systems like this compound. rsc.org
Key challenges in scaling up the synthesis of bridged systems include:
Heat Transfer: Many organic reactions are exothermic, and managing heat transfer becomes increasingly difficult on a larger scale. Inadequate heat dissipation can lead to runaway reactions and the formation of impurities. The rigid, three-dimensional structure of bridged systems can also affect heat distribution.
Mass Transfer: Efficient mixing of reactants is crucial for optimal reaction rates and yields. Achieving homogeneous mixing in large reaction vessels can be challenging, especially for heterogeneous reactions or viscous solutions.
Reagent Handling: The safe handling of large quantities of potentially hazardous reagents, such as bromine, is a major concern. This requires specialized equipment and strict safety protocols.
Purification: Purifying large quantities of the final product to the required specifications can be a significant bottleneck. Techniques like crystallization and chromatography, which are straightforward on a lab scale, can be more complex and costly to implement on an industrial scale.
Stereochemical Control: Maintaining high stereochemical purity during scale-up can be difficult. Small variations in reaction conditions can sometimes lead to a decrease in stereoselectivity.
Addressing these challenges often requires a multidisciplinary approach, involving chemists, chemical engineers, and safety experts. The development of robust and scalable synthetic routes is essential for the commercial viability of any new chemical entity.
Stereochemical Control and Analysis in Bicyclo 2.2.1 Heptane Chemistry
Fundamental Principles of Norbornane (B1196662) Stereochemistry
The stereochemistry of the bicyclo[2.2.1]heptane system is dominated by its rigid, bridged structure, which gives rise to distinct isomeric forms and conformational preferences.
Exo/Endo Isomerism and Steric Effects
A key feature of the norbornane skeleton is the existence of exo and endo isomers. wikipedia.org These terms describe the relative orientation of a substituent on the six-membered ring with respect to the one-carbon bridge (C7). A substituent in the exo position is oriented away from the C7 bridge, while an endo substituent is directed towards it. wikipedia.org This distinction is crucial as it significantly influences the steric environment around the substituent.
Generally, the exo position is less sterically hindered, making it the thermodynamically favored position for substituents in many cases. scirp.orgmcmaster.ca For instance, in the case of norbornene, electrophilic additions often proceed with a high degree of exo-selectivity due to the steric hindrance posed by the concave face of the molecule in the endo direction. mcmaster.ca The steric strain associated with the endo position can influence reaction rates and equilibria. For example, the rate of hydrolysis of exo-isomers of norbornene carboxylates is often faster than that of their endo-counterparts. scirp.org
Bridged Structure Influence on Conformational Preferences
The bicyclo[2.2.1]heptane system is conformationally rigid, existing predominantly in a bridged boat conformation. stackexchange.com This rigidity is a direct consequence of the bridging, which locks the six-membered ring into this specific arrangement. stackexchange.comfiveable.me Unlike cyclohexane, which can readily flip between chair conformations, the norbornane skeleton has very limited flexibility. libretexts.org This conformational rigidity is a defining characteristic, making the bicyclo[2.2.1]heptane framework a valuable scaffold for studying the effects of precise substituent positioning on reactivity and molecular interactions. stackexchange.com The bridgehead carbons, where the rings are fused, are particularly constrained. libretexts.org
Diastereoselective and Enantioselective Synthesis of 2-Bromobicyclo[2.2.1]heptan-1-amine
The synthesis of specific stereoisomers of this compound requires precise control over the introduction of the bromine and amine functionalities. Diastereoselective and enantioselective methods are employed to achieve the desired stereochemical outcome.
Chiral Auxiliary-Based Methods
One established strategy for achieving stereocontrol in the synthesis of bicyclic compounds is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a subsequent chemical transformation. After the desired stereoselective reaction, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of bicyclo[2.2.1]heptane derivatives, chiral auxiliaries such as those derived from camphor (B46023) or other terpenoids have been utilized. researchgate.netpsu.edu For instance, a chiral auxiliary can be attached to a precursor of the bicyclo[2.2.1]heptane skeleton, and subsequent reactions, such as bromination or amination, can proceed with high diastereoselectivity due to the steric influence of the auxiliary. The choice of the chiral auxiliary is critical and can influence the stereochemical outcome of the reaction. psu.edu
Asymmetric Catalysis in Bicyclo[2.2.1]heptane Functionalization
Asymmetric catalysis offers a more atom-economical approach to the enantioselective synthesis of functionalized bicyclo[2.2.1]heptanes. rsc.org This method employs a chiral catalyst to control the stereochemistry of the reaction, often a transition metal complex with a chiral ligand or an organocatalyst. rsc.orgacs.org
For example, organocatalytic formal [4+2] cycloaddition reactions have been developed to access functionalized bicyclo[2.2.1]heptanes with high enantioselectivity. rsc.org In the context of functionalizing the bicyclo[2.2.1]heptane core, chiral catalysts can be used to direct the addition of bromine or an amino group to a specific face of the molecule. For instance, a chiral Lewis acid could be used to catalyze the Diels-Alder reaction that forms the bicyclic core, thereby establishing the initial stereochemistry. acs.org Subsequent functionalization would then lead to the desired enantiomerically enriched this compound.
Chromatographic and Crystallographic Resolution of Stereoisomers
Once a mixture of stereoisomers of this compound is synthesized, methods are required to separate and analyze the individual isomers.
Chromatographic Resolution
Chromatographic techniques are powerful tools for the separation of stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for resolving enantiomers. nih.govmst.edu This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mst.edu For bicyclic amino alcohols and related compounds, CSPs based on cyclodextrins or teicoplanin have proven effective. nih.govmst.edu
Gas chromatography (GC) can also be employed for the separation of stereoisomers, often after derivatization with a chiral reagent to form diastereomers that are more easily separated. jst.go.jpoup.com For example, amino groups can be derivatized with chiral reagents like (R)-(-)-1-(1-naphthyl)ethyl isocyanate to facilitate GC separation. jst.go.jp
Crystallographic Resolution
X-ray crystallography provides an unambiguous method for determining the absolute stereochemistry of a crystalline compound. nih.gov If a single crystal of one of the stereoisomers of this compound can be obtained, its three-dimensional structure can be determined with high precision. This technique is invaluable for confirming the stereochemical assignments made by other methods. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, which reveals the positions of the atoms in the molecule. nih.gov
Diastereomeric Salt Formation for Chiral Separation
One of the most established and industrially viable methods for resolving racemic mixtures of amines is through the formation of diastereomeric salts. This technique leverages the reaction of a racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org
For the chiral resolution of this compound, a variety of chiral acids can be employed as resolving agents. The selection of the appropriate chiral acid and solvent system is crucial for achieving efficient separation and is often determined empirically. Commonly used chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org
Research Findings:
While specific studies detailing the diastereomeric salt resolution of this compound are not extensively documented in publicly available literature, research on analogous bicyclo[2.2.1]heptane amines provides valuable insights. For instance, the resolution of ethyl diendo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate has been successfully achieved using O,O'-dibenzoyltartaric acid (DBTA). u-szeged.hu This suggests that tartaric acid derivatives are promising candidates for the resolution of this compound.
The general procedure involves dissolving the racemic amine and a sub-stoichiometric amount (typically 0.5 equivalents) of the chiral acid in a suitable solvent, such as ethanol (B145695) or ethyl acetate. Upon cooling or solvent evaporation, one diastereomeric salt will preferentially crystallize due to its lower solubility. The solid salt is then isolated by filtration, and the enantiomerically enriched amine is liberated by treatment with a base. The mother liquor, now enriched in the other enantiomer, can be processed separately to isolate the other amine enantiomer. The efficiency of the resolution is determined by the diastereomeric excess (d.e.) of the crystallized salt, which can be analyzed by techniques such as NMR spectroscopy.
Table 1: Potential Chiral Resolving Agents and Solvent Systems for this compound
| Chiral Resolving Agent | Potential Solvent System | Rationale for Selection |
| (+)-O,O'-Dibenzoyltartaric acid | Ethanol, Methanol, Ethyl Acetate | Proven efficacy in resolving similar bicyclic amines. u-szeged.hu |
| (-)-O,O'-Di-p-toluoyltartaric acid | Ethanol, Isopropanol | Often provides different solubility characteristics compared to DBTA. |
| (1S)-(+)-10-Camphorsulfonic acid | Acetone, Water | A strong acid that can form crystalline salts with amines. libretexts.org |
| (R)-(-)-Mandelic acid | Water, Ethanol/Water mixtures | A readily available and cost-effective chiral acid. libretexts.org |
This table is based on common practices for resolving chiral amines and successful resolutions of analogous compounds.
Preparative Chromatography for Enantiomeric Enrichment
Preparative chromatography is a powerful technique for the separation of enantiomers, particularly when diastereomeric salt formation is not feasible or for achieving very high levels of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most common methods employed.
Research Findings:
Chiral SFC is often preferred for preparative separations due to its advantages in terms of speed, lower solvent consumption, and easier product recovery compared to HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. wiley.com
Table 2: Plausible Preparative Chiral Chromatography Conditions for Derivatized this compound
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Derivative | N-(4-Nitrobenzyl)carbamate | N-Benzoyl or N-(3,5-Dinitrobenzoyl) |
| Chiral Stationary Phase | Chiralpak® AS-H, Chiralcel® OD-H | Chiralpak® IA, Chiralcel® OJ-H |
| Mobile Phase | CO2 / Methanol with diethylamine | Hexane / Isopropanol with diethylamine |
| Detection | UV (at wavelength of the derivative's chromophore) | UV (at wavelength of the derivative's chromophore) |
| Rationale | Based on successful separation of a similar bicyclic amine. researchgate.net | General conditions for chiral separation of amine derivatives. |
This table presents hypothetical conditions based on established methods for analogous compounds.
Stereochemical Purity Assessment and Validation Methodologies
The accurate determination of stereochemical purity is paramount, especially for compounds intended for pharmaceutical use. A combination of analytical techniques is typically employed to assess the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) and to validate the stereochemical integrity of the final product.
NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. For enantiomers, the NMR spectra are identical in an achiral solvent. However, in the presence of a chiral solvating agent or after derivatization with a chiral derivatizing agent, the resulting diastereomeric species will exhibit distinct NMR signals, allowing for the determination of the enantiomeric ratio by integration.
For bicyclo[2.2.1]heptane derivatives, the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its chloride to form diastereomeric amides has been shown to be effective in determining the absolute configuration and enantiomeric excess of endo-amines. researchgate.net The analysis of the ¹H NMR spectra of the resulting diastereomeric amides, particularly the chemical shift differences of protons near the chiral center, allows for this determination.
Chiral HPLC/SFC:
Analytical chiral HPLC and SFC are the most common and accurate methods for determining the enantiomeric purity of chiral compounds. These methods utilize chiral stationary phases that can differentiate between enantiomers, leading to two separate peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of these peaks. The development of a validated chiral HPLC or SFC method is a regulatory requirement for chiral drugs. scispace.comnih.gov
Validation Methodologies:
The validation of an analytical method for stereochemical purity assessment is crucial to ensure its reliability. According to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), the validation process should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness. scispace.comasianpubs.org
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its counter-enantiomer and any impurities.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of the enantiomeric impurity.
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 3: Summary of Stereochemical Purity Assessment and Validation
| Methodology | Application | Key Considerations |
| NMR with Chiral Auxiliaries | Determination of enantiomeric ratio and absolute configuration. | Selection of appropriate chiral solvating or derivatizing agent. Analysis of chemical shift differences. |
| Chiral HPLC/SFC | Accurate quantification of enantiomeric excess. | Selection of a suitable chiral stationary phase and mobile phase. Method validation is essential. |
| Method Validation | Ensuring the reliability of the analytical method for purity assessment. | Adherence to regulatory guidelines (e.g., ICH). Assessment of specificity, linearity, accuracy, precision, and robustness. |
Advanced Mechanistic Investigations of 2 Bromobicyclo 2.2.1 Heptan 1 Amine Reactivity
Nucleophilic Substitution Pathways on the Bromo-Norbornane System
The bromo-norbornane system is a cornerstone for studying the interplay of steric and electronic effects in substitution reactions. The rigid, bicyclic structure imposes significant constraints on the geometry of reaction intermediates and transition states, leading to reactivity patterns that deviate from those of simpler acyclic systems.
SN1 and SN2 Reaction Mechanisms in Highly Strained Systems
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, typically proceeding through either a concerted (SN2) or a stepwise (SN1) mechanism. masterorganicchemistry.com In highly strained systems like the bicyclo[2.2.1]heptane framework, both pathways face considerable energetic barriers.
The SN2 mechanism requires a backside attack of the nucleophile on the carbon atom bearing the leaving group. libretexts.org In the case of a 2-substituted norbornane (B1196662) derivative, the concave shape of the bicyclic system sterically hinders the approach of a nucleophile to the back face of the C-Br bond, making an SN2 reaction at this position highly unfavorable. quora.com For a bridgehead position, as in the case of the amine in 2-bromobicyclo[2.2.1]heptan-1-amine, an SN2 reaction is virtually impossible due to the complete blockage of the backside.
The SN1 mechanism, on the other hand, involves the formation of a carbocation intermediate. masterorganicchemistry.com The stability of this carbocation is paramount to the reaction's feasibility. masterorganicchemistry.com In the norbornyl system, the formation of a classical carbocation at a bridgehead position is highly disfavored due to the immense angle strain that would be introduced in a planar, sp²-hybridized carbocation within the rigid bicyclic framework. quora.com This inherent instability makes the SN1 pathway at the bridgehead position energetically prohibitive under normal conditions.
| Reaction Type | Feasibility at C2 (Bromo position) | Feasibility at C1 (Amino position) | Rationale |
| SN2 | Highly Unfavorable | Impossible | Steric hindrance from the bicyclic framework prevents backside attack. quora.com |
| SN1 | Possible, but leads to non-classical ions | Highly Unfavorable | Formation of a planar carbocation at the bridgehead induces significant ring strain. quora.com |
The Role of Non-Classical Carbocations in Norbornyl Systems
The study of solvolysis reactions of norbornyl derivatives led to the groundbreaking proposal of non-classical carbocations. wikipedia.orgcaltech.edu These intermediates are characterized by the delocalization of sigma (σ) bond electrons, resulting in a three-center, two-electron bond. stackexchange.com This concept was revolutionary as it expanded the understanding of electron delocalization beyond the realm of π-systems. wikipedia.org
The solvolysis of 2-norbornyl derivatives, such as exo-2-norbornyl brosylate, proceeds at a significantly faster rate than their endo counterparts. libretexts.org This rate enhancement, along with the observation of complete racemization of the product from an enantiomerically pure starting material, was key evidence for the formation of a symmetrical, bridged, non-classical carbocation intermediate. wikipedia.orggithub.io These rearrangements, often referred to as Winstein-Hückel rearrangements, involve the migration of a C-C σ bond. core.ac.uk Computational studies have since provided further support for the bridged nature of the norbornyl cation in solution. nih.govresearchgate.netucla.edu
The existence of bridged ion intermediates in norbornyl systems is supported by a wealth of experimental and theoretical data. slideshare.net Spectroscopic techniques, including low-temperature NMR, have provided direct evidence for the symmetrical, non-classical structure of the 2-norbornyl cation. github.io X-ray crystallography of a salt of the 2-norbornyl cation has definitively confirmed its non-classical, bridged structure. wikipedia.org The key feature of this structure is a three-center two-electron bond involving carbons C1, C2, and C6, which leads to a delocalization of the positive charge. stackexchange.com
| Evidence for Non-Classical Carbocations | Observation | Implication |
| Kinetics | Accelerated solvolysis rate of exo-2-norbornyl derivatives compared to endo isomers. libretexts.org | Anchimeric assistance from the C1-C6 σ bond stabilizes the transition state leading to the non-classical ion. |
| Stereochemistry | Racemization of the product from an optically active exo starting material. wikipedia.orggithub.io | The intermediate is a symmetrical, achiral non-classical carbocation. |
| Spectroscopy | 13C NMR spectra at low temperatures show equivalent signals for C1 and C2. github.io | The positive charge is delocalized between C1 and C2 through σ-bridging. |
| X-ray Crystallography | Direct observation of a bridged structure with elongated C1-C6 and C2-C6 bonds. wikipedia.org | Confirms the non-classical, three-center two-electron bonding model. |
Neighboring Group Participation Effects and Intramolecular Processes
Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a σ or π bond within the same molecule. wikipedia.orglibretexts.org This intramolecular interaction can significantly accelerate reaction rates and control the stereochemical outcome of a reaction. wikipedia.org
Reactivity Profile of the Bridged Primary Amine Functionality
The primary amine functionality at the bridgehead position of the bicyclo[2.2.1]heptane system exhibits unique reactivity due to its constrained environment. Amines are generally basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. libretexts.org However, the steric bulk of the bicyclic framework can influence its accessibility and reactivity.
Nucleophilicity and Basicity in the Constrained Environment
The nucleophilicity and basicity of the amine group in this compound are significantly influenced by the rigid bicyclo[2.2.1]heptane skeleton. In general, the nucleophilicity of amines correlates with their basicity. masterorganicchemistry.com However, the steric hindrance imposed by the bicyclic structure can alter this relationship.
The lone pair of electrons on the nitrogen atom is responsible for both its basicity (ability to accept a proton) and its nucleophilicity (ability to attack an electrophilic center). In the constrained environment of the bicyclo[2.2.1]heptane system, the accessibility of this lone pair is sterically hindered. This steric hindrance can reduce the nucleophilicity of the amine to a greater extent than its basicity, as protons are smaller and less sterically demanding than most electrophiles. masterorganicchemistry.com
The presence of the electron-withdrawing bromine atom at the adjacent C2 position is expected to decrease the basicity and nucleophilicity of the amine group through a negative inductive effect. This effect reduces the electron density on the nitrogen atom, making it a weaker base and nucleophile. The magnitude of this effect would depend on the relative stereochemistry of the bromine and amine substituents (endo vs. exo).
| Property | Influencing Factor | Expected Effect on this compound |
| Basicity | Bicyclic[2.2.1]heptane framework | Steric hindrance around the amine group can slightly decrease basicity compared to acyclic amines. |
| Electron-withdrawing bromine substituent | The inductive effect of bromine will decrease the electron density on the nitrogen, thus lowering the basicity. | |
| Nucleophilicity | Bicyclic[2.2.1]heptane framework | Significant steric hindrance from the rigid cage structure is expected to reduce nucleophilicity. masterorganicchemistry.com |
| Electron-withdrawing bromine substituent | The inductive effect of bromine will decrease the electron density on the nitrogen, thus lowering the nucleophilicity. |
Protonation Equilibria and Acid-Base Properties
The acid-base properties of this compound are dictated by the pKa of its conjugate acid, the 2-bromobicyclo[2.2.1]heptan-1-ammonium ion. The pKa value is a quantitative measure of the amine's basicity. Due to the electron-withdrawing inductive effect of the bromine atom, the pKa of this compound is expected to be lower than that of the unsubstituted bicyclo[2.2.1]heptan-1-amine.
The stereochemical relationship between the bromine and the amine group will likely influence the pKa value. For instance, stereoelectronic effects, which involve through-bond or through-space interactions of orbitals, can play a role. In related bicyclo[2.2.1]heptane systems, the relative orientation of substituents has been shown to affect acidity by as much as 0.1-0.2 pKa units. chemrxiv.org
The protonation equilibrium for this compound in an acidic medium is illustrated below:
C₇H₁₂BrN + H⁺ ⇌ C₇H₁₂BrNH⁺
The position of this equilibrium is dependent on the pH of the solution and the pKa of the amine.
| Compound | Predicted pKa Range | Rationale |
| Bicyclo[2.2.1]heptan-1-amine | ~10-11 | Typical for a primary amine on a saturated bicyclic system. |
| This compound | Lower than the unsubstituted analog | The electron-withdrawing bromine atom decreases the basicity of the amine group, leading to a lower pKa for its conjugate acid. The exact value would depend on the stereochemistry. |
Interplay between Bromine and Amine Substituents on Reactivity
The proximate positioning of the bromine and amine functionalities on the rigid bicyclo[2.2.1]heptane framework leads to a fascinating interplay of electronic and steric effects that can dictate the molecule's reactivity, potentially leading to intramolecular reactions.
Inductive and Stereoelectronic Effects
The primary electronic interaction between the bromine and amine groups is the inductive effect. The electronegative bromine atom withdraws electron density from the carbon skeleton, which in turn reduces the electron density on the nitrogen atom of the amine group. This inductive effect deactivates the amine, making it less basic and less nucleophilic.
Stereoelectronic effects, arising from the specific spatial arrangement of orbitals, are also crucial in the bicyclo[2.2.1]heptane system. The orientation of the C-Br bond relative to the C-N bond can influence the reactivity. For example, an anti-periplanar arrangement of the C-Br and C-C bonds can facilitate certain rearrangements. The rigid nature of the bicyclic system locks the substituents into specific conformations, making these stereoelectronic effects more pronounced than in flexible acyclic systems.
Potential for Intramolecular Cyclization or Rearrangement Pathways
The presence of a nucleophilic amine and a leaving group (bromide) on the same molecule raises the possibility of intramolecular reactions.
Intramolecular Cyclization: An intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the bromine, could potentially lead to the formation of a strained aziridine (B145994) ring fused to the bicyclic system. However, the rigid geometry of the bicyclo[2.2.1]heptane framework may make it difficult to achieve the required backside attack trajectory for a typical Sₙ2 reaction.
Rearrangement Pathways: Neighboring group participation by the amine group during a reaction at the C2 position is a plausible scenario. If the bromine atom were to depart as a bromide ion, the resulting carbocation could be stabilized by the lone pair of the nitrogen atom, leading to the formation of a bridged aziridinium (B1262131) ion intermediate. This intermediate could then be attacked by a nucleophile, leading to rearranged products. Similar rearrangements have been observed in related bicyclic systems. researchgate.net For instance, the reduction of exo-2-bromobicyclo[2.2.1]heptane-1-carboxylic acid with lithium aluminium hydride results in a mixture of products, indicating rearrangement pathways. rsc.org
| Potential Reaction | Description | Influencing Factors |
| Intramolecular Sₙ2 Cyclization | The amine group acts as an internal nucleophile, displacing the bromide to form a tricyclic aziridine. | The rigid bicyclic framework may impose geometric constraints that disfavor the required transition state geometry. |
| Rearrangement via Aziridinium Ion | Departure of the bromide ion, assisted by the neighboring amine group, forms a bridged aziridinium ion intermediate, which can then undergo nucleophilic attack. | The stereochemistry of the starting material and the reaction conditions would be critical in determining the feasibility and outcome of such a rearrangement. researchgate.net |
Derivatization and Functional Group Transformations of 2 Bromobicyclo 2.2.1 Heptan 1 Amine
Modifications at the Bromine Position
The bromine atom, situated at a bridgehead carbon within the strained bicyclic system, offers unique opportunities for chemical reactions.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki couplings)
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron species, widely used to form carbon-carbon bonds. wikipedia.orglibretexts.org While this reaction is a cornerstone of modern organic synthesis for creating biaryl compounds, polyolefins, and styrenes, its application to sterically hindered bridgehead halides like 2-bromobicyclo[2.2.1]heptan-1-amine requires careful optimization. wikipedia.orgbeilstein-journals.org The reactivity of the carbon-bromine bond is influenced by the rigid bicyclic framework. beilstein-journals.org Research on related borylated norbornadiene derivatives has shown that Suzuki-Miyaura couplings can be achieved with haloarenes using a palladium catalyst and a base, though yields can be moderate. beilstein-journals.org
Conversion to Organometallic Reagents (e.g., Grignard, Organolithium)
The transformation of the bromide to an organometallic reagent is a key step for further functionalization. The Grignard reagent can be prepared by reacting the bromo-compound with magnesium metal in an ether solvent. google.com Similarly, organolithium reagents can be formed, though the acidic primary amine would likely require a protecting group to prevent undesirable side reactions. These highly reactive organometallic intermediates can then be reacted with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Reductive Debromination and Hydrogenation Studies
The removal of the bromine atom to yield bicyclo[2.2.1]heptan-1-amine can be accomplished through reductive debromination. mdpi.com Catalytic hydrogenation, using hydrogen gas and a palladium on carbon catalyst, is a common method for this transformation. This process is valuable for accessing the debrominated bicyclic amine scaffold.
Chemical Transformations of the Primary Amine Moiety
The primary amine group is a versatile functional handle for a wide array of chemical transformations.
Acylation and Sulfonylation Reactions
The primary amine readily undergoes acylation when treated with acyl chlorides or anhydrides in the presence of a base, forming stable amide derivatives. Similarly, sulfonylation with sulfonyl chlorides yields the corresponding sulfonamides. These reactions are typically high-yielding and are fundamental transformations in organic synthesis.
Formation of Amides, Ureas, and Carbamates
The nucleophilic nature of the primary amine allows for the formation of various important functional groups.
Amides: As previously mentioned, amides are easily synthesized through acylation, allowing for the introduction of a wide variety of acyl groups.
Ureas: Substituted ureas can be synthesized by reacting the amine with isocyanates. nih.govorganic-chemistry.org A series of 1,3-disubstituted ureas containing a bicyclic fragment have been synthesized by reacting bicyclo[2.2.1]heptan-2-yl isocyanate with various amines. nih.gov
Carbamates: Carbamates are formed by the reaction of the amine with chloroformates. This reaction provides a straightforward route to these important derivatives.
Oxidative and Reductive Amine Transformations
The bridgehead amine of this compound exhibits reactivity that is characteristic of a tertiary amine, yet is constrained by its rigid bicyclic structure. This structural feature influences the course of oxidative and reductive transformations.
Oxidative Transformations: The oxidation of the tertiary amine can lead to several products, depending on the oxidant used. Common reagents for amine oxidation include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. Oxidation of tertiary amines typically yields N-oxides. In the case of this compound, the formation of the corresponding N-oxide is an expected outcome. Amine oxides are valuable intermediates, known for their role in Cope elimination; however, the bridgehead position of the amine in this scaffold prevents the formation of an alkene via this pathway.
Further oxidation is conceivable but may lead to fragmentation of the ring system under harsh conditions. The lone pair of electrons on the nitrogen atom is sterically accessible, yet the rigidity of the frame influences its basicity and nucleophilicity. The pKa of the conjugate acid of the related 1-azabicyclo[2.2.1]heptane is 10.53, indicating significant basicity. stackexchange.com
Reductive Transformations: The amine group itself is in its reduced state and is generally stable to most reducing agents. However, its presence can influence other reductive processes on the molecule, such as the reduction of the bromo group. Under conditions of catalytic hydrogenation, where a palladium catalyst might be employed, the amine can act as a ligand for the metal, potentially influencing the rate and selectivity of dehalogenation. Reductive amination is a key process for forming amines, but in this context, the starting material is already the desired amine.
The following table summarizes potential oxidative transformations of the amine functionality:
| Reagent | Potential Product | Reaction Type |
| Hydrogen Peroxide (H₂O₂) | This compound N-oxide | N-Oxidation |
| m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | N-Oxidation |
| Potassium Permanganate (KMnO₄) | Ring-cleavage products under harsh conditions | C-N bond cleavage |
Strategic Functionalization of the Bicyclo[2.2.1]heptane Scaffold
The rigid bicyclo[2.2.1]heptane skeleton of this compound provides a fixed spatial relationship between the amino and bromo substituents. This defined three-dimensional structure is highly desirable for applications in areas such as ligand design and as a scaffold for pharmacologically active molecules. The strategic functionalization of this framework can be approached by selectively targeting the C-H bonds of the ring or by transformations involving the existing bromo and amino groups.
Selective Oxidation and Reduction of the Ring System
The functionalization of the bicyclo[2.2.1]heptane core can be achieved through selective oxidation and reduction reactions.
Selective Oxidation: The C-H bonds of the bicyclo[2.2.1]heptane system are generally unreactive. However, modern synthetic methods allow for their functionalization. Directed C-H activation, often employing transition metal catalysts such as palladium or rhodium, can enable the introduction of new functional groups at specific positions. umich.edu The bridgehead amine could potentially direct such a functionalization to a nearby C-H bond. Furthermore, radical-based oxidations can introduce hydroxyl or carbonyl groups into the scaffold, although selectivity can be an issue.
Selective Reduction: The most reactive site for reduction on the scaffold is the carbon-bromine bond. Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) and a hydrogen source can reductively cleave the C-Br bond to yield 1-aminobicyclo[2.2.1]heptane. This transformation is a standard procedure for dehalogenation. The choice of reaction conditions can be crucial to avoid side reactions.
The table below outlines potential selective transformations on the bicyclo[2.2.1]heptane ring system:
| Reaction Type | Reagent/Catalyst | Potential Product |
| Reductive Dehalogenation | H₂, Pd/C | Bicyclo[2.2.1]heptan-1-amine |
| C-H Oxidation | Strong oxidants (e.g., KMnO₄) | Hydroxylated or carbonylated derivatives |
| Directed C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh) | Functionalized bicyclo[2.2.1]heptane derivatives |
Remote Functionalization and Ligand Design
The bifunctional nature of this compound, with its nucleophilic amine and a handle for substitution at the bromine-bearing carbon, makes it a promising candidate for remote functionalization and the design of novel ligands.
Remote Functionalization: The bromine atom can be replaced by a variety of functional groups through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. For instance, reaction with organometallic reagents (e.g., Grignard or organolithium reagents) in the presence of a suitable catalyst could introduce new carbon-carbon bonds. The amine group can be protected if necessary to prevent interference with these reactions. masterorganicchemistry.com
Ligand Design: Chiral amines and phosphines based on rigid backbones are highly valuable as ligands in asymmetric catalysis. rsc.orgrsc.org The bicyclo[2.2.1]heptane framework provides a rigid scaffold that can impart specific stereochemical control in a metal's coordination sphere. Starting from enantiomerically pure this compound, a range of chiral ligands could be synthesized. For example, the amine could be functionalized to introduce a second coordinating group, or the bromo-group could be replaced by a phosphine (B1218219) moiety via reaction with a phosphide (B1233454) source. The resulting aminophosphine (B1255530) ligands would have a well-defined geometry, which is a key feature for effective asymmetric induction.
The following table presents hypothetical ligand structures that could be derived from this compound:
| Ligand Type | Synthetic Transformation | Potential Ligand Structure |
| Aminophosphine | Substitution of Br with -PPh₂ | 1-Amino-2-(diphenylphosphino)bicyclo[2.2.1]heptane |
| Diamine | N-alkylation with a pyridine-containing group | N-(Pyridin-2-ylmethyl)-2-bromobicyclo[2.2.1]heptan-1-amine |
| Amino-alcohol | Substitution of Br with -OH | 2-Amino-bicyclo[2.2.1]heptan-2-ol |
Advanced Spectroscopic and Computational Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of 2-Bromobicyclo[2.2.1]heptan-1-amine in solution. numberanalytics.com Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment of its structure and stereochemistry. rsc.org
Elucidation of Molecular Structure and Connectivity
The fundamental structure of this compound is established by identifying the unique signals for each proton and carbon atom in the molecule. The bicyclo[2.2.1]heptane skeleton is characterized by its bridgehead carbons (C1 and C4) and the three distinct bridges (two two-carbon bridges and one one-carbon bridge).
In the ¹³C NMR spectrum, one would expect to see seven distinct signals corresponding to the seven carbon atoms of the bicyclic core. The carbon bearing the amine group (C1) and the carbon bonded to the bromine atom (C2) would be significantly deshielded due to the electron-withdrawing effects of the heteroatoms. The bridgehead carbon C4 and the methylene (B1212753) carbons would appear at characteristic chemical shifts for such a strained ring system. researchgate.net
The ¹H NMR spectrum would provide further confirmation of the connectivity through the analysis of proton-proton spin-spin coupling. Each proton's signal would be split into a multiplet, with the splitting pattern revealing the number of adjacent protons. For instance, the proton at C2 would be coupled to the protons on the adjacent carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively map out the ¹H-¹H and ¹H-¹³C correlations, respectively, thereby confirming the entire bonding network of the molecule. researchgate.net
Illustrative ¹H and ¹³C NMR Data for a Bicyclo[2.2.1]heptane Derivative
This table is based on typical values for related structures and serves as a predictive model.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-NH₂ | 1.5-2.5 (broad s, 2H) | 60-65 |
| C2-H | 3.8-4.2 (m, 1H) | 55-60 |
| C3-H₂ | 1.6-2.2 (m, 2H) | 35-40 |
| C4-H | 2.2-2.5 (m, 1H) | 40-45 |
| C5, C6-H₂ | 1.2-1.8 (m, 4H) | 25-35 |
Stereochemical Assignment through Chemical Shift and Coupling Constant Analysis
The bicyclo[2.2.1]heptane system is conformationally rigid, leading to distinct chemical environments for substituents in exo and endo positions. epa.gov The stereochemistry of the bromine atom at the C2 position (either exo or endo) can be determined by analyzing chemical shifts and, more definitively, through proton-proton coupling constants (J-couplings). acs.orgthieme-connect.de
The chemical shift of the proton attached to C2 (H2) is a key indicator. Generally, an exo proton is slightly more shielded (appears at a lower ppm value) than an endo proton in a similar environment. However, the most reliable method is the analysis of vicinal coupling constants. researchgate.netcdnsciencepub.com The Karplus relationship predicts that the coupling constant between two vicinal protons depends on the dihedral angle between them.
For an exo-2-bromo isomer: The dihedral angle between H2-endo and H3-endo would be small (close to 0°), resulting in a large coupling constant (typically J = 8–10 Hz). The angle between H2-endo and H3-exo would be around 120°, leading to a smaller coupling.
For an endo-2-bromo isomer: The dihedral angle between H2-exo and H3-exo would be small, again giving a large coupling constant (J = 8–10 Hz). The coupling between H2-exo and H3-endo would be very small (close to 0 Hz) because their dihedral angle is near 90°.
Long-range couplings, such as the "W-coupling" observed across four bonds in a zig-zag arrangement, can also provide stereochemical information. ucla.edu For example, a long-range coupling between H2-exo and H7-anti might be observable.
Illustrative Vicinal Coupling Constants for Stereochemical Assignment
| Coupling (H2 with H3 protons) | Expected Value for exo-Bromo Isomer (Hz) | Expected Value for endo-Bromo Isomer (Hz) |
|---|---|---|
| J (H2-endo, H3-endo) | 8–10 | N/A |
| J (H2-endo, H3-exo) | 2–4 | N/A |
| J (H2-exo, H3-exo) | N/A | 8–10 |
Dynamic NMR Studies of Conformational Mobility
The bicyclo[2.2.1]heptane skeleton is exceptionally rigid, and its cage-like structure does not undergo the ring-flipping conformational changes seen in systems like cyclohexane. unibas.it Therefore, dynamic NMR studies would not reveal any large-scale conformational mobility of the carbon framework.
However, these studies could potentially probe the rotational dynamics of the C1-amine substituent. acs.org At low temperatures, the rotation around the C-N bond might become slow on the NMR timescale, leading to the observation of distinct signals for the two amine protons. By analyzing the coalescence of these signals as the temperature is raised, it would be possible to calculate the rotational energy barrier for the amino group. This information provides insight into the steric interactions between the amine group and the rest of the bicyclic system.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. acs.org This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other compounds with the same nominal mass.
For this compound (C₇H₁₂BrN), HRMS would be used to confirm its elemental composition. A key feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound. researchgate.net
Predicted HRMS Data for the Molecular Ion of this compound
| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₇H₁₂⁷⁹BrN]⁺ | ⁷⁹Br | 189.0153 |
| [C₇H₁₂⁸¹BrN]⁺ | ⁸¹Br | 191.0132 |
| [C₇H₁₂⁷⁹BrN+H]⁺ | ⁷⁹Br | 190.0226 |
Fragmentation Pattern Analysis for Structural Confirmation
In addition to the molecular ion, the mass spectrum shows a series of fragment ions resulting from the breakdown of the molecule upon ionization. The analysis of these fragmentation patterns provides a fingerprint that can be used to confirm the structure.
For this compound, several characteristic fragmentation pathways can be predicted:
Loss of a Bromine Radical: A common fragmentation for alkyl halides is the cleavage of the carbon-halogen bond, leading to the loss of a bromine radical (•Br). youtube.com This would result in a prominent peak at m/z 110, corresponding to the [C₇H₁₂N]⁺ fragment.
Alpha-Cleavage: Amines typically undergo alpha-cleavage, where a bond adjacent to the C-N bond is broken. libretexts.org This would lead to the loss of alkyl radicals from the bicyclic system, although this is less straightforward in a cyclic system compared to an acyclic amine.
Retro-Diels-Alder Reaction: The bicyclo[2.2.1]heptane system can undergo a characteristic retro-Diels-Alder fragmentation, although this is more common in the unsaturated bicyclo[2.2.1]heptene system. researchgate.net In this case, it might involve complex rearrangements following initial fragmentation.
Loss of HBr: Elimination of a hydrogen bromide molecule is another possible pathway, which would lead to a fragment ion at m/z 108.
The combination of the molecular ion's exact mass and isotopic pattern, along with these characteristic fragment ions, provides strong evidence for the confirmation of the structure of this compound. youtube.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
of this compound
The rigid bicyclic framework of this compound presents a unique subject for advanced structural analysis. The precise characterization of its three-dimensional structure and energetic properties is crucial for understanding its chemical behavior. This is achieved through a combination of sophisticated spectroscopic techniques and computational modeling, which together provide a comprehensive picture of the molecule in different physical states.
Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), is a powerful technique for probing the size, shape, and structure of ions in the gas phase. arxiv.orggre.ac.uk It separates ions based on their differential mobility through a buffer gas under the influence of an electric field. This mobility is related to the ion's collision cross-section (CCS), which is a measure of its average rotational area and provides insight into its gas-phase conformation. arxiv.orgnih.gov
While specific experimental IMS studies on this compound are not extensively documented in the literature, predicted CCS values offer valuable insight into its likely gas-phase structure. Computational tools, such as CCSbase, are used to calculate these values for different ionic adducts of the molecule. These predictions are foundational for identifying the compound in complex mixtures and for understanding its intrinsic conformational preferences, free from solvent effects. uni.lu
The predicted CCS values for various adducts of this compound highlight the expected mobility of the ion and its fragments in an IMS experiment. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 190.02258 | 140.3 |
| [M+Na]⁺ | 212.00452 | 151.6 |
| [M-H]⁻ | 188.00802 | 145.6 |
| [M+NH₄]⁺ | 207.04912 | 169.6 |
| [M+K]⁺ | 227.97846 | 140.9 |
Data sourced from PubChemLite, predicted using CCSbase. uni.lu
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular structure of compounds. gla.ac.uk
The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its primary amine and bromoalkane functionalities, as well as the vibrations of its bicyclic carbon skeleton.
N-H Vibrations: The primary amine group (-NH₂) would be identified by N-H stretching vibrations, typically appearing as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region in the IR spectrum. N-H bending vibrations (scissoring) are expected around 1590-1650 cm⁻¹.
C-H Vibrations: Stretching vibrations for the C-H bonds of the bicycloalkane framework would be observed in the 2850-3000 cm⁻¹ range.
C-N and C-Br Vibrations: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region. The C-Br stretching vibration typically appears in the far-infrared region, usually between 500 and 600 cm⁻¹, and is often weak in the IR spectrum but can be strong in the Raman spectrum.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 |
| Alkane | C-H Stretch | 2850 - 3000 |
| Amine | C-N Stretch | 1020 - 1250 |
The rigid bicyclo[2.2.1]heptane system limits the number of possible conformations. However, different isomers, such as those with the bromine atom in an exo or endo position, would exhibit subtle but distinct differences in their vibrational spectra. The precise frequency of the C-Br stretch, for instance, is sensitive to its steric environment. Computational modeling can be used to predict the vibrational frequencies for different isomers, and by comparing these theoretical spectra with experimental IR and Raman data, the dominant conformation of the molecule can be inferred.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. While a specific crystal structure for this compound is not publicly available in the searched literature, this technique is critical for this class of compounds. For related bicyclo[2.2.1]heptane derivatives, X-ray crystallography has been used to unambiguously establish stereochemistry, including the relative positions of substituents (exo vs. endo), and to measure bond lengths and angles with high precision. researchgate.netresearchgate.net Such an analysis for this compound or its salts would provide conclusive evidence of its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the amine group.
Computational methods are essential for complementing experimental data and providing insights into molecular properties that are difficult to measure directly. uomustansiriyah.edu.iq
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the structural and energetic properties of molecules like this compound. These calculations can determine the minimum energy geometries of different potential isomers and conformers.
For this compound, DFT calculations would be used to:
Optimize the molecular geometry to find the most stable three-dimensional structure.
Calculate the relative energies of different stereoisomers (e.g., where the bromine atom is exo or endo). The isomer with the lowest calculated energy is predicted to be the most abundant.
Predict vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra. researchgate.net
Calculate NMR chemical shifts, which has been shown to be a powerful tool in revising or confirming the structures of complex brominated bicyclo[2.2.1]heptanes. researchgate.net
The results of such calculations are fundamental for understanding the inherent stability and conformational landscape of the molecule.
Table 3: Illustrative Data from a Hypothetical DFT Calculation on Isomers of this compound
| Isomer | Method/Basis Set | Calculated Relative Energy (kJ/mol) | Predicted Dipole Moment (Debye) |
|---|---|---|---|
| exo-2-Bromo Isomer | B3LYP/6-31G(d) | 0.00 (Reference) | 2.15 |
| endo-2-Bromo Isomer | B3LYP/6-31G(d) | +5.8 | 2.78 |
Computational Chemistry and Molecular Modeling
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry offers powerful tools for the a priori prediction of spectroscopic parameters, which is invaluable for the structural elucidation of novel or uncharacterized compounds like this compound. Density Functional Theory (DFT) is a widely used method for calculating NMR chemical shifts.
The prediction process typically involves:
Geometry Optimization: The first step is to obtain a stable, low-energy 3D structure of the molecule. This is achieved through geometry optimization calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)). For a molecule containing bromine, a basis set with polarization and diffuse functions, such as 6-311+G(d,p), is preferable for higher accuracy.
NMR Calculation: Following optimization, the NMR shielding tensors are calculated for the optimized geometry using a method like Gauge-Including Atomic Orbitals (GIAO). This calculation is typically performed at the same or a higher level of theory.
Chemical Shift Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference standard, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated using the formula: δ_sample = σ_ref - σ_sample.
For this compound, the presence of the electron-withdrawing bromine atom and the electron-donating amine group at the bridgehead positions is expected to significantly influence the chemical shifts of the carbon and proton atoms in the bicyclic system. The bridgehead carbon C1, bonded to the amine group, would be expected to show a downfield shift. Conversely, the C2 carbon, bearing the bromine atom, would also experience a significant downfield shift due to the halogen's electronegativity. The protons on these carbons and adjacent carbons would have their chemical shifts influenced by these electronic effects and the rigid stereochemistry of the bicyclic frame.
Below is a hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for the exo and endo isomers of this compound, calculated using DFT methods.
Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers (Data is illustrative and based on computational modeling principles)
| Carbon Atom | Predicted δ (ppm) - exo Isomer | Predicted δ (ppm) - endo Isomer |
|---|---|---|
| C1 (C-NH₂) | 65.2 | 64.8 |
| C2 (C-Br) | 68.5 | 67.9 |
| C3 | 40.1 | 39.5 |
| C4 | 35.8 | 35.5 |
| C5 | 28.3 | 28.0 |
| C6 | 24.5 | 24.1 |
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers (Data is illustrative and based on computational modeling principles)
| Proton | Predicted δ (ppm) - exo Isomer | Predicted δ (ppm) - endo Isomer |
|---|---|---|
| H2 (on C2) | 4.10 | 4.35 |
| H3 (exo) | 2.55 | 2.45 |
| H3 (endo) | 1.90 | 2.10 |
| H4 | 2.30 | 2.28 |
| H5 (exo) | 1.85 | 1.80 |
| H5 (endo) | 1.60 | 1.65 |
| H6 (exo) | 1.75 | 1.70 |
| H6 (endo) | 1.50 | 1.55 |
| H7 (syn) | 2.05 | 2.00 |
| H7 (anti) | 1.95 | 1.92 |
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a cornerstone in the elucidation of reaction mechanisms, allowing for the study of transient species like transition states that are often difficult or impossible to observe experimentally. For a molecule like this compound, several reaction pathways could be investigated.
A key area of interest would be nucleophilic substitution at the C2 carbon. Due to the rigid bicyclic structure, an S_N2 reaction is highly disfavored. Therefore, an S_N1-type mechanism is more plausible. Computational studies can map the potential energy surface for the departure of the bromide ion to form the corresponding bicyclic carbocation. The stability of this carbocation, which would be influenced by the adjacent amino group, can be calculated.
The process for elucidating a reaction mechanism computationally involves:
Locating Stationary Points: This includes identifying the structures of the reactants, intermediates, transition states, and products on the potential energy surface.
Transition State Searching: Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used to find the transition state structure connecting reactants and products.
Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. A stable minimum (reactant, product, intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state to confirm that it connects the intended reactant and product minima.
For this compound, a computational study of a substitution reaction (e.g., with a hydroxide (B78521) nucleophile) would likely show a high activation barrier for the direct backside attack (S_N2) and a more favorable pathway involving the formation of a carbocationic intermediate (S_N1). The energy profile would provide the activation energies for each step, allowing for the determination of the rate-determining step.
Conformational Analysis and Potential Energy Surface Mapping
The bicyclo[2.2.1]heptane framework is rigid, but the substituents can introduce conformational flexibility, particularly with the amino group. The primary conformational question for this compound is the relative orientation of the bromine atom, which can be in either an exo or endo position.
Computational methods can be used to determine the relative stabilities of these two diastereomers. This is achieved by:
Building the Isomers: Initial 3D structures for both the exo and endo isomers are generated.
Geometry Optimization: Each isomer is subjected to geometry optimization to find its lowest energy conformation.
Energy Comparison: The electronic energies (and often, Gibbs free energies) of the optimized structures are compared. The isomer with the lower energy is predicted to be the more stable and, therefore, the major product in a thermodynamic equilibrium.
For most 2-substituted bicyclo[2.2.1]heptane systems, the exo isomer is generally found to be more stable than the endo isomer due to reduced steric hindrance. In the endo position, the substituent experiences greater steric clash with the C5 and C6 methylene groups. This would likely hold true for this compound.
A potential energy surface (PES) scan can also be performed to explore the rotational barrier of the C1-NH₂ bond. By systematically rotating the amino group and calculating the energy at each step, a rotational energy profile can be generated, revealing the most stable orientation of the N-H bonds relative to the bicyclic frame and the energy barriers to rotation.
Table 3: Hypothetical Relative Energies of this compound Conformers (Data is illustrative and based on computational modeling principles)
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| exo-Isomer | 0.00 | 0.00 |
| endo-Isomer | +1.8 | +1.6 |
| C1-NH₂ Rotamer 1 | 0.00 | 0.00 |
| C1-NH₂ Rotamer 2 | +0.8 | +0.9 |
This data illustrates that the exo isomer is predicted to be the thermodynamically more stable form. Furthermore, it highlights the energy differences between different rotational conformations of the amino group and the barrier to their interconversion.
Specialized Research Applications in Chemical Science
2-Bromobicyclo[2.2.1]heptan-1-amine as a Chiral Building Block
The stereochemically defined structure of this compound renders it an important chiral building block in synthetic organic chemistry. Its rigid bicyclo[2.2.1]heptane skeleton provides a well-defined three-dimensional arrangement, which is crucial for influencing the stereochemical outcome of chemical reactions.
Role in Asymmetric Synthesis of Complex Molecular Scaffolds
The enantiomerically pure forms of this compound and its derivatives serve as versatile starting materials for the asymmetric synthesis of complex molecules. The defined stereochemistry of the bicyclic core allows for the controlled introduction of new stereocenters, leading to the formation of intricate and biologically relevant scaffolds. For instance, derivatives of aminobicyclo[2.2.1]heptane have been utilized in the synthesis of non-natural α-amino acids, which are significant in chemistry and biology. nih.gov The rigid structure of these amino acids can influence their biological activity, such as the ability of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) to block amino acid transport across cell membranes. nih.govcymitquimica.com
Development of Stereodefined Ligands and Organocatalysts
The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric catalysis. The rigid and stereochemically rich framework of this compound makes it an attractive scaffold for designing such molecules. By modifying the amino and bromo functionalities, researchers can synthesize a variety of chiral ligands that can be coordinated to metal centers to create highly effective asymmetric catalysts. Similarly, the amine group can be incorporated into organocatalyst structures, where the bicyclic framework imposes a specific chiral environment around the catalytic site, influencing the stereoselectivity of the catalyzed reaction. For example, chiral diamines derived from bicyclic structures have been investigated in catalytic systems. researchgate.net
Applications in Mechanistic Organic Chemistry
The unique structural features of this compound, particularly its strained bicyclic system, make it an excellent substrate for studying reaction mechanisms in organic chemistry.
Probing the Reactivity of Strained Bicyclic Systems
The bicyclo[2.2.1]heptane ring system is inherently strained, which significantly influences its reactivity. nih.govoregonstate.edu This strain can drive reactions such as retro-condensation to form highly functionalized cyclopentene (B43876) and other scaffolds. nih.gov The presence of the bromine atom and the amino group at the bridgehead position of this compound provides reactive sites to probe the effects of this strain on various chemical transformations. Studies on the reactivity of such strained systems contribute to a deeper understanding of fundamental concepts in physical organic chemistry, including the relationship between structure and reactivity.
Investigating Carbocation Stability and Rearrangements
The solvolysis of bridgehead halides, such as 1-bromobicyclo[2.2.1]heptane, is a classic method for studying the stability and reactivity of carbocations at bridgehead positions. stackexchange.com The rigid bicyclic structure prevents the carbocation from achieving the ideal planar geometry, leading to significant destabilization. stackexchange.com this compound and its derivatives are valuable probes for investigating the formation, stability, and potential rearrangements of such strained carbocations. For instance, the reduction of exo-2-bromobicyclo[2.2.1]heptane-1-carboxylic acid with lithium aluminium hydride has been shown to proceed through rearrangement, indicating the intermediacy of carbocation-like species. rsc.org The electronic effects of the amino group can further modulate the stability and reaction pathways of these intermediates.
Design of Conformationally Constrained Molecules
The rigid bicyclic structure of this compound is a key feature that is exploited in the design of conformationally constrained molecules. By incorporating this scaffold into larger molecules, chemists can restrict the conformational freedom of the molecule, which is particularly important in medicinal chemistry and materials science. For example, bicyclic amino acids are known to exhibit biological activity due to their rigid structures. nih.gov The conformational rigidity can lead to higher binding affinities and selectivities for biological targets. Furthermore, the defined spatial orientation of substituents on the bicyclo[2.2.1]heptane framework allows for the precise positioning of functional groups in three-dimensional space, a critical aspect in the rational design of new drugs and materials.
Scaffold for Peptidomimetics and Turn Mimics
The development of peptidomimetics, molecules that mimic the structure and function of peptides, is a significant area of drug discovery. A key challenge is to constrain the conformational flexibility of peptides to enhance their biological activity, selectivity, and metabolic stability. The rigid bicyclo[2.2.1]heptane skeleton of this compound provides an excellent scaffold for this purpose.
The incorporation of this bicyclic amine into a peptide backbone can enforce specific secondary structures, such as β-turns and γ-turns. For instance, studies on related bicyclic amino acids, like 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, have demonstrated their ability to act as potent γ-turn mimics. nih.govbenthamdirect.com The defined spatial orientation of the amino and bromo groups on the this compound scaffold can be exploited to create conformationally restricted peptide analogues. The bromine atom can also serve as a handle for further functionalization, allowing for the introduction of various side chains to mimic the diversity of natural amino acids.
The endo-cis-(2S,3R)-bicyclo[2.2.1]hept-5-en-2,3-dicarbonyl unit has been successfully used as a reverse-turn scaffold, demonstrating the versatility of the norbornane (B1196662) framework in peptide design. acs.org By analogy, the 1-amino-2-bromo substitution pattern on the bicyclo[2.2.1]heptane core offers a unique geometric constraint that can be utilized to design novel turn mimics, potentially leading to the development of new therapeutic agents with improved pharmacological profiles.
Structural Analogs for Probing Molecular Recognition Events
Understanding the intricate interactions between molecules is fundamental to deciphering biological processes and designing effective drugs. The conformationally rigid nature of this compound makes it an ideal candidate for the construction of molecular probes to study these recognition events. The fixed orientation of its functional groups can provide precise information about the steric and electronic requirements of a biological target's binding site.
Derivatives of the bicyclo[2.2.1]heptane system have been employed in the design of molecular tweezers and other host molecules for studying non-covalent interactions. The introduction of the amino and bromo functionalities at the bridgehead and adjacent position of the bicyclo[2.2.1]heptane core allows for directional interactions, such as hydrogen bonding from the amine and halogen bonding from the bromine. These specific interactions can be used to probe the binding pockets of enzymes and receptors. For example, related 7-azabicyclo[2.2.1]heptane derivatives have been used to stabilize specific peptide conformations for molecular recognition studies. researchgate.net
The strategic placement of the bromine atom also allows for its use as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of ligand-protein complexes. This structural information is invaluable for structure-based drug design.
Intermediacy in the Synthesis of Diverse Bridged Systems
The unique reactivity of the bicyclo[2.2.1]heptane framework, combined with the functional handles provided by the amino and bromo groups, makes this compound a versatile intermediate in the synthesis of more complex bridged and polycyclic systems.
Precursor for Advanced Organic Materials
The development of new organic materials with tailored properties is a rapidly advancing field. Polymers derived from bicyclic monomers, such as those from the bicyclo[2.2.1]heptene (norbornene) family, are known for their high thermal stability, mechanical strength, and unique optical properties. ontosight.airesearchgate.net The presence of the amine and bromo groups in this compound offers opportunities for its use as a functional monomer in polymerization reactions.
The amino group can act as a site for chain initiation or propagation in certain types of polymerization. The bromine atom can be utilized in post-polymerization modification reactions, allowing for the introduction of a wide range of functional groups to tune the material's properties. For example, the bromine could be replaced via nucleophilic substitution or participate in cross-coupling reactions to create cross-linked polymers with enhanced durability. The rigid bicyclic core would be incorporated into the polymer backbone, contributing to a high glass transition temperature and dimensional stability. While the direct polymerization of this specific compound is not widely reported, the principles of polymerizing functionalized norbornenes suggest its potential in creating novel materials for applications in electronics, aerospace, and coatings. ontosight.aimdpi.comscilit.com
Contributions to Method Development in Bridged Ring Synthesis
The synthesis of complex bridged ring systems is a significant challenge in organic chemistry. The development of new synthetic methodologies that provide efficient access to these structures is of great interest. This compound can serve as a valuable starting material and building block in the development of such methods.
The presence of two distinct functional groups allows for a variety of chemical transformations. The amine can be acylated, alkylated, or used to direct further reactions, while the bromine can be involved in substitutions, eliminations, or metal-catalyzed cross-coupling reactions. For instance, intramolecular reactions between derivatives of the amino and bromo groups could lead to the formation of novel, more complex bridged heterocyclic systems.
The synthesis of functionalized bicyclo[2.2.1]heptane derivatives is an active area of research, with methods like the Diels-Alder reaction being a key strategy. researchgate.netacs.orgnih.gov The development of synthetic routes to this compound itself contributes to the toolbox of available bridged building blocks. Furthermore, its use in cascade reactions, where multiple bonds are formed in a single operation, could lead to the rapid assembly of intricate molecular architectures. The strain inherent in the bicyclo[2.2.1]heptane ring system can also be exploited in ring-opening and rearrangement reactions to access different carbocyclic and heterocyclic scaffolds. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
